Secretin acetate

Übersicht

Beschreibung

Secretin, porcine, also known as porcine secretin acetate, is a peptide hormone composed of 27 amino acids. It is primarily involved in the regulation of water homeostasis throughout the body and influences the environment of the duodenum by regulating secretions in the stomach, pancreas, and liver. Secretin was the first hormone to be identified and is used in various diagnostic tests to assess pancreatic function and other gastrointestinal disorders .

Wirkmechanismus

Target of Action

Secretin, porcine, also known as Secretin acetate, is a secretin hormone that primarily targets the pancreas . It acts on pancreatic acinar cells and ductal epithelial cells . These cells have secretin receptors in their plasma membrane . The hormone is used to stimulate pancreatic or gastric secretions to aid in the diagnosis of exocrine pancreas dysfunction, gastrinoma, and abnormalities in the bile and pancreatic ducts .

Mode of Action

Secretin, porcine interacts with its targets by binding to secretin receptors on pancreatic duct cells . This binding stimulates the production of bicarbonate-rich fluid . Secretin helps regulate the pH of the duodenum by inhibiting the secretion of gastric acid from the parietal cells of the stomach and stimulating the production of bicarbonate from the ductal cells of the pancreas .

Biochemical Pathways

The activation of secretin receptors by binding with secretin stimulates adenylate cyclase, leading to the conversion of ATP to cAMP . This is the second messenger influencing cell functions . Secretin also stimulates the secretion of bicarbonate and water by cholangiocytes in the bile duct, protecting it from bile acids by controlling the pH and promoting the flow in the duct .

Pharmacokinetics

It is known that the therapeutic efficacy of secretin, porcine can be decreased when used in combination with certain drugs like aclidinium, amantadine, and amitriptyline .

Result of Action

The molecular and cellular effects of Secretin, porcine’s action include the stimulation of pancreatic and gastric secretions . This aids in the diagnosis of pancreatic exocrine dysfunction and gastrinoma . It also results in the creation of a more neutral (pH 6 to 8) environment in the duodenum, which is essential for digestion .

Action Environment

The secretion of Secretin is mainly stimulated by gastric acid entering the duodenal lumen . Once secreted, Secretin creates a more neutral environment in the duodenum, which is essential for digestion . Environmental factors such as the presence of gastric acid and the pH level in the duodenum can influence the action, efficacy, and stability of Secretin .

Biochemische Analyse

Biochemical Properties

Secretin, porcine plays a crucial role in biochemical reactions. It stimulates the secretion of bicarbonate-rich pancreatic fluid . This hormone interacts with a single 7 transmembrane spanning G-protein coupled receptor (GPCR), the secretin receptor (SCTR) . The unusually high number of serine, leucine, and arginine residues in Secretin has precluded the use of oligonucleotides to screen cDNA libraries to isolate a Secretin cDNA .

Cellular Effects

Secretin, porcine has significant effects on various types of cells and cellular processes. It influences cell function by regulating secretions in the stomach, pancreas, and liver . It also inhibits the secretion of gastrin, which triggers the initial release of hydrochloric acid into the stomach . Furthermore, it has been found to modulate neuron activity in region/cell-specific manners .

Molecular Mechanism

The molecular mechanism of Secretin, porcine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Secretin mediates its biological effects via the Secretin receptor (SCTR), a G-protein coupled receptor . Experimental addition of Secretin triggers a pronounced activation of urinary HCO3− excretion, which is fully dependent on key functional proteins of the B-IC, namely apical pendrin and CFTR and the basolateral SCTR .

Temporal Effects in Laboratory Settings

The effects of Secretin, porcine change over time in laboratory settings. Both Secretin and its receptor display age-dependent expression patterns, with peak levels at the early postnatal phase (before P7) in most of the brain regions examined

Metabolic Pathways

Secretin, porcine is involved in several metabolic pathways. It stimulates pancreatic and Brunner’s gland secretion of bicarbonate and water, which creates a more neutral (pH 6 to 8) environment, essential for digestion . This neutralization of pH in the duodenum optimizes the function of pancreatic amylase and lipase .

Subcellular Localization

Secretin and its receptor are prominently distributed in posterior pituitary (pars nervosa) and in magnocellular neurons of hypothalamic SON and PVN

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of secretin, porcine, involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin. Sequential addition of protected amino acids follows, with each amino acid being coupled to the growing peptide chain. The protecting groups are removed, and the peptide is cleaved from the resin. The final product is purified using high-performance liquid chromatography (HPLC) to achieve the desired purity .

Industrial Production Methods

Industrial production of secretin, porcine, follows similar principles as laboratory synthesis but on a larger scale. The process involves automated peptide synthesizers that can handle large quantities of reagents and resins. The synthesized peptide is then subjected to rigorous purification and quality control measures to ensure consistency and efficacy. The final product is lyophilized and stored under specific conditions to maintain stability .

Analyse Chemischer Reaktionen

Reaktionstypen

Sekretin, porcin, unterliegt während seiner Synthese hauptsächlich Peptidbindungsbildungs- und -spaltungsreaktionen. Es nimmt unter physiologischen Bedingungen typischerweise nicht an Oxidations-, Reduktions- oder Substitutionsreaktionen teil. Es kann jedoch durch chemische Reaktionen modifiziert werden, um seine Stabilität oder Aktivität zu verbessern.

Häufige Reagenzien und Bedingungen

Kupplungsreagenzien: N,N'-Diisopropylcarbodiimid (DIC), O-Benzotriazol-N,N,N',N'-tetramethyl-uronium-hexafluorophosphat (HBTU)

Schutzgruppen: Fluorenylmethyloxycarbonyl (Fmoc), t-Butyloxycarbonyl (Boc)

Spaltungsreagenzien: Trifluoressigsäure (TFA), Wasser und Scavenger wie Triisopropylsilan (TIS)

Hauptprodukte

Das Hauptprodukt dieser Reaktionen ist das Peptidhormon Sekretin, porcin, das in verschiedenen diagnostischen und therapeutischen Anwendungen eingesetzt wird .

Wissenschaftliche Forschungsanwendungen

Chemie

In der Chemie wird Sekretin, porcin, als Modellpeptid zur Untersuchung von Peptidsynthese- und -reinigungsverfahren verwendet. Es dient als Benchmark für die Entwicklung neuer Methoden in der Peptidchemie.

Biologie

In der biologischen Forschung wird Sekretin, porcin, verwendet, um die Regulation der gastrointestinalen Sekretion und der Wasserhomöostase zu untersuchen. Es hilft beim Verständnis der physiologischen Rollen von Peptidhormonen und deren Wechselwirkungen mit Rezeptoren.

Medizin

Medizinisch wird Sekretin, porcin, in diagnostischen Tests zur Beurteilung der exokrinen Pankreasfunktion und zur Diagnose von Erkrankungen wie Gastrinom und Pankreasgangabnormitäten eingesetzt. Es stimuliert die Sekretion von bikarbonatreicher Flüssigkeit aus der Bauchspeicheldrüse, die gemessen wird, um die Pankreasfunktion zu beurteilen .

Industrie

In der pharmazeutischen Industrie wird Sekretin, porcin, bei der Entwicklung von Diagnostika und therapeutischen Formulierungen verwendet. Es wird auch in Forschung und Entwicklung eingesetzt, um die Pharmakokinetik und Pharmakodynamik von Peptidhormonen zu untersuchen .

Wirkmechanismus

Sekretin, porcin, übt seine Wirkungen aus, indem es an den Sekretinrezeptor bindet, einen G-Protein-gekoppelten Rezeptor, der sich auf der Oberfläche von Zielzellen in der Bauchspeicheldrüse, im Magen und in der Leber befindet. Nach der Bindung aktiviert es die Adenylatcyclase, was zu einer Erhöhung der zyklischen Adenosinmonophosphat (cAMP)-Spiegel führt. Dies wiederum stimuliert die Sekretion von bikarbonatreicher Flüssigkeit aus den Pankreasgangzellen und hemmt die Magensäuresekretion. Die beteiligten molekularen Ziele und Signalwege umfassen den Sekretinrezeptor, die Adenylatcyclase und den cAMP-Signalweg .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Humanes Sekretin: Ähnlich in Struktur und Funktion zu porcinem Sekretin, jedoch mit geringfügigen Unterschieden in der Aminosäuresequenz.

Synthetisches Sekretin: Chemisch synthetisierte Versionen von Sekretin, entweder porcin oder human, die in Forschung und Diagnostik austauschbar verwendet werden.

Cholecystokinin: Ein weiteres gastrointestinales Hormon, das synergistisch mit Sekretin zusammenarbeitet, um die Verdauungsprozesse zu regulieren.

Einzigartigkeit

Sekretin, porcin, ist aufgrund seiner spezifischen Aminosäuresequenz und seiner Fähigkeit, die Pankreasbikarbonatsekretion effektiv zu stimulieren, einzigartig. Es wird in diagnostischen Tests aufgrund seiner hohen Wirksamkeit und Zuverlässigkeit bei der Stimulation der Pankreassekretion häufig bevorzugt .

Biologische Aktivität

Secretin acetate is a peptide hormone primarily involved in the regulation of pancreatic secretions and gastrointestinal function. This article delves into its biological activity, mechanisms of action, and clinical implications, supported by data tables and relevant case studies.

Overview of this compound

Secretin is a 27-amino acid peptide synthesized by S-cells in the duodenum and proximal jejunum. It is released in response to acidic chyme entering the small intestine and plays a crucial role in digestive processes by stimulating the secretion of bicarbonate-rich pancreatic fluid and bile . Its primary receptor, the secretin receptor (SCTR), belongs to the class B G-protein-coupled receptor family and mediates various physiological responses.

Upon secretion, secretin binds to SCTR on pancreatic ductal cells, leading to several key actions:

- Stimulation of Bicarbonate Secretion : Secretin enhances bicarbonate secretion from pancreatic ductal cells, which helps neutralize gastric acid in the duodenum. This action is critical for protecting intestinal mucosa from acidity .

- Inhibition of Gastric Motility : By slowing gastric emptying, secretin allows more time for digestion and absorption in the intestines .

- Regulation of Pancreatic Enzyme Secretion : Secretin indirectly stimulates enzyme secretion by acting on acinar cells, enhancing overall digestive efficiency .

Biological Activity Data

The biological activity of this compound can be quantified through various studies. Below is a summary table highlighting key findings from research on its effects on pancreatic function:

Case Studies

-

Exocrine Pancreatic Function Assessment :

A pilot study utilized -acetate PET imaging to assess pancreatic function before and after secretin administration. Results showed a significant increase in pancreatic perfusion and bicarbonate output following secretin stimulation, indicating its effectiveness in enhancing exocrine pancreatic function . -

Obesity Treatment Implications :

Research has explored secretin's role in obesity management. In patients undergoing Roux-en-Y Gastric Bypass (RYGB), postprandial plasma levels of secretin were significantly elevated, correlating with reduced food intake and increased energy expenditure in rodent models . This suggests potential therapeutic applications for secretin in metabolic disorders.

Clinical Applications

This compound is clinically used to stimulate pancreatic secretion during diagnostic tests for pancreatic exocrine insufficiency. The standard dosage for such tests is typically around 0.2 μg/kg administered intravenously, which has been shown to effectively stimulate bicarbonate and enzyme secretion .

Eigenschaften

IUPAC Name |

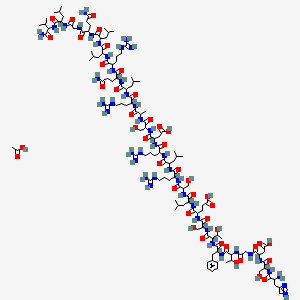

acetic acid;5-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[5-amino-1-[[1-[[1-[[1-[[5-amino-1-[[2-[[1-[(1-amino-3-methyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C130H220N44O41.C2H4O2/c1-59(2)41-79(119(208)173-99(65(13)14)102(134)191)152-94(183)52-148-105(194)76(31-34-92(132)181)157-114(203)82(44-62(7)8)164-116(205)83(45-63(9)10)162-108(197)73(28-22-38-145-128(137)138)154-111(200)77(32-35-93(133)182)158-115(204)81(43-61(5)6)160-107(196)72(27-21-37-144-127(135)136)153-103(192)66(15)151-121(210)88(54-175)169-118(207)87(50-98(189)190)166-110(199)74(29-23-39-146-129(139)140)155-113(202)80(42-60(3)4)161-109(198)75(30-24-40-147-130(141)142)156-122(211)90(56-177)170-117(206)84(46-64(11)12)163-112(201)78(33-36-96(185)186)159-123(212)91(57-178)171-126(215)101(68(17)180)174-120(209)85(47-69-25-19-18-20-26-69)167-125(214)100(67(16)179)172-95(184)53-149-106(195)86(49-97(187)188)165-124(213)89(55-176)168-104(193)71(131)48-70-51-143-58-150-70;1-2(3)4/h18-20,25-26,51,58-68,71-91,99-101,175-180H,21-24,27-50,52-57,131H2,1-17H3,(H2,132,181)(H2,133,182)(H2,134,191)(H,143,150)(H,148,194)(H,149,195)(H,151,210)(H,152,183)(H,153,192)(H,154,200)(H,155,202)(H,156,211)(H,157,203)(H,158,204)(H,159,212)(H,160,196)(H,161,198)(H,162,197)(H,163,201)(H,164,205)(H,165,213)(H,166,199)(H,167,214)(H,168,193)(H,169,207)(H,170,206)(H,171,215)(H,172,184)(H,173,208)(H,174,209)(H,185,186)(H,187,188)(H,189,190)(H4,135,136,144)(H4,137,138,145)(H4,139,140,146)(H4,141,142,147);1H3,(H,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVFCPAYEMPIQMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(C(C)C)C(=O)N)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC2=CNC=N2)N.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C132H224N44O43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30694214 | |

| Record name | Acetic acid--histidylseryl-alpha-aspartylglycylthreonylphenylalanylthreonylseryl-alpha-glutamylleucylserylarginylleucylarginyl-alpha-aspartylserylalanylarginylleucylglutaminylarginylleucylleucylglutaminylglycylleucylvalinamide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30694214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

3115.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10813-74-8 | |

| Record name | Acetic acid--histidylseryl-alpha-aspartylglycylthreonylphenylalanylthreonylseryl-alpha-glutamylleucylserylarginylleucylarginyl-alpha-aspartylserylalanylarginylleucylglutaminylarginylleucylleucylglutaminylglycylleucylvalinamide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30694214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the primary finding of the research paper "Effect of secretin and inhibitors of HCO3−/H+ transport on the membrane voltage of rat pancreatic duct cells"?

A1: While the provided abstract doesn't detail the specific findings, it highlights the paper's focus on understanding how secretin influences the electrical properties of rat pancreatic duct cells. [] The research likely investigates the interaction between secretin and ion transport mechanisms (specifically HCO3−/H+ transport) that contribute to changes in the membrane voltage of these cells. This suggests a potential role of secretin in regulating pancreatic duct cell function, possibly influencing fluid and electrolyte secretion in the pancreas.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.